cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione
Description
Properties
IUPAC Name |
(4aR,7aS)-2,3,4a,7a-tetrahydrofuro[3,4-b][1,4]dioxine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c7-5-3-4(6(8)11-5)10-2-1-9-3/h3-4H,1-2H2/t3-,4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCNZQQDMJKBPH-ZXZARUISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C(O1)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H](O1)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876607-71-5 | |
| Record name | (4aR,7aS)-hexahydrofuro[3,4-b][1,4]dioxine-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a dioxine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Moxifloxacin (Fluoroquinolone Antibiotic)
Moxifloxacin, a fluoroquinolone, shares a bicyclic core structure, though its substituents and functional groups differ. Key comparative findings include:
- Antimicrobial Activity : Moxifloxacin demonstrates potent activity against Gram-positive bacteria (e.g., Streptococcus spp., MIC90 = 0.12–0.5 mg/L), surpassing ciprofloxacin and levofloxacin by 4–64-fold . Its efficacy against Chlamydia trachomatis (MIC90 = 0.03–0.125 mg/L) is 16–64 times higher than ciprofloxacin’s .
- Structural Divergence : Unlike cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione, moxifloxacin incorporates a fluorine atom and a piperazinyl group, enhancing bacterial DNA gyrase/topoisomerase IV inhibition. The dione groups in the target compound may instead favor interactions with nucleophilic targets, suggesting divergent mechanisms.
(3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride
This compound (CAS 1033712-94-5) shares the tetrahydrofuran moiety but replaces the dioxine-dione system with diamines. Key contrasts include:
Comparative Data Table
Research Findings and Limitations
- Antimicrobial Potential: While moxifloxacin’s activity highlights the therapeutic relevance of bicyclic structures, the absence of direct data for this compound necessitates caution in extrapolating biological effects.
- Synthetic Utility : The dione’s electrophilic ketones may make it a precursor for synthesizing complex heterocycles, contrasting with the diamine’s role in salt or coordination chemistry .
- Knowledge Gaps: No pharmacological or toxicological data are available for the target compound in the provided evidence, limiting authoritative comparisons.
Biological Activity
cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione is a heterocyclic compound characterized by its unique structure comprising a fused furan and dioxine ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Research indicates that it can induce the expression of cytochrome P450 1B1 (CYP1B1), a gene linked to dioxin exposure and related health effects .
Biological Activities
The compound exhibits several notable biological activities:
- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been investigated as a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), with an IC50 value of 0.8 nM in biochemical assays .
- Cytotoxic Effects : In cellular assays, the compound demonstrated cytotoxicity against various cancer cell lines, including MCF-7 and Z138 cells. The half-maximal effective concentration (EC50) values were found to be 3 nM and 15 nM respectively, indicating its potential as an anticancer agent .
- Hormonal Modulation : The induction of CYP1B1 suggests that the compound may disrupt normal hormonal signaling pathways, which could lead to reproductive and developmental effects similar to those observed with other dioxins .
Case Studies
Several case studies highlight the biological implications of this compound:
- CYP1B1 Induction Study : A study analyzed the expression levels of CYP1B1 in human peripheral blood lymphocytes after exposure to dioxins. The results indicated significant variability in CYP1B1 induction among individuals, which may correlate with susceptibility to dioxin-related health effects .
- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. This suggests its potential role as a therapeutic agent in breast cancer treatment .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity | IC50/EC50 Values |
|---|---|---|---|
| This compound | Fused furan and dioxine rings | Enzyme inhibition; cytotoxicity | IC50: 0.8 nM (PRMT5); EC50: 3 nM (MCF-7) |
| Tetrahydrofuran-2,4-dione | Similar structure; lacks dioxine ring | Limited biological data available | Not specified |
| Hexahydrofuro[3,4-B][1,4]dioxine-5,7-dione | Additional hydrogen atoms | Potentially similar activity | Not specified |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the crystal structure of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to analyze diffraction data. For accurate results:
- Optimize crystal quality to minimize disorder (e.g., slow evaporation for crystallization).
- Apply multi-scan absorption corrections and validate refinement with R-factors and residual electron density maps.
- Cross-validate hydrogen atom positions using geometric constraints or neutron diffraction if heavy atoms dominate scattering .
Q. Which spectroscopic techniques are most effective for characterizing the functional groups and stereochemistry of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR with 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals and confirm stereochemistry.
- IR Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretches in the 1650–1750 cm and 1000–1300 cm ranges, respectively.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation.
- Tools like Science Compass can aid in interpreting spectral data by cross-referencing published datasets 65.
科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17
用它!帮你看懂文献数据图,更好描述实验结果00:17
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational vibrational spectra for cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?
- Methodological Answer :
- Step 1 : Re-examine computational parameters (e.g., DFT functional, basis set) to ensure they match experimental conditions (e.g., solvent effects, temperature).
- Step 2 : Compare experimental IR/Raman spectra with scaled computational frequencies using software like Gaussian or ORCA.
- Step 3 : Analyze mode assignments for misalignments (e.g., overestimated C=O stretching due to anharmonicity).
- Contradiction Resolution : Use Bayesian statistics or error-metric analysis (e.g., mean absolute deviation) to quantify discrepancies and refine computational models 75.
科学指南针-看不懂数据图不会描述实验结果00:17
Q. What strategies mitigate disorder in the crystal lattice of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione during refinement?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split atomic sites into multiple positions with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries.
- Low-Temperature Data Collection : Reduce thermal motion by collecting data at 100–150 K.
- Twinned Data Handling : Use TWIN/BASF commands in SHELXL for twinned crystals. Validate with Hooft/Y parameter checks .
Q. How can researchers design synthetic routes to improve the enantiomeric purity of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) during cyclization steps.
- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
- Crystallization-Induced Diastereomer Transformation : Utilize chiral auxiliaries to bias crystallization toward the desired enantiomer. Monitor purity via chiral HPLC or polarimetry .
Data Analysis and Interpretation
Q. What computational tools are recommended for modeling the electronic properties of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?
- Methodological Answer :
- DFT Calculations : Use Gaussian, ORCA, or NWChem with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (e.g., def2-TZVP) for accurate HOMO-LUMO gap estimation.
- Molecular Dynamics (MD) : Simulate solvation effects with explicit solvent models (e.g., TIP3P water) in GROMACS or AMBER.
- Visualization : VMD or PyMOL for orbital visualization and charge density mapping. Cross-validate with X-ray charge density analysis if feasible 65.
Q. How should researchers address conflicting crystallographic data when refining the unit cell parameters of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione?
- Methodological Answer :
- Data Reconciliation : Re-examine indexing consistency using CrysAlisPro or APEX3. Check for twinning or pseudo-symmetry.
- Robust Refinement : In SHELXL, apply restraints (e.g., DFIX, FLAT) to stabilize underdetermined parameters.
- Validation Tools : Use checkCIF/PLATON to identify systematic errors (e.g., missed symmetry operations) .
Stability and Reactivity
Q. What experimental protocols ensure the stability of cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione during long-term storage?
- Methodological Answer :
- Storage Conditions : Store under inert atmosphere (Ar/N) at –20°C in amber vials to prevent photodegradation.
- Stability Monitoring : Conduct periodic -NMR or HPLC analyses to detect decomposition (e.g., hydrolysis of dioxane rings).
- Lyophilization : For hygroscopic samples, lyophilize and store with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



